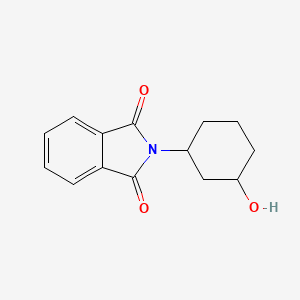

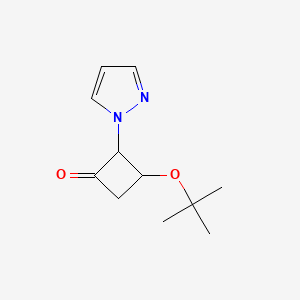

![molecular formula C18H20F2N4OS B2389673 5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-04-0](/img/structure/B2389673.png)

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t any direct information on the synthesis of the exact compound, related compounds have been synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiazole ring and a triazole ring, both of which are five-membered heterocycles. The compound also contains a phenyl ring with two fluorine substituents.科学的研究の応用

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized, showing good or moderate antimicrobial activities against various test microorganisms. These compounds were obtained from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, leading to the creation of compounds with potential antimicrobial applications (Bektaş et al., 2007).

Molecular Stabilities and Conformational Analyses

In-depth studies have been conducted on the tautomeric properties, conformations, and the anti-cancer properties mechanism of benzimidazole derivatives bearing 1,2,4-triazole. These compounds have shown significant potential in anti-cancer activity, highlighting the importance of molecular stability and conformational analysis in drug design (Karayel, 2021).

Anticancer Agents and Tubulin Inhibition

The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been described. These compounds exhibit a unique mechanism of tubulin inhibition, distinguishing them from other anticancer agents by promoting tubulin polymerization in vitro without competing with paclitaxel for binding. This mechanism provides a new avenue for overcoming resistance attributed to several multidrug resistance transporter proteins, showcasing the potential of these compounds in cancer treatment (Zhang et al., 2007).

Antidiabetic Drugs and DPP-4 Inhibition

A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds have demonstrated strong inhibition potential, indicating their significance in treating diabetes through DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives involves the reaction of arylmethylideneacetophenones with methyl 2-thiocarbamoylacetate, showcasing a method for creating compounds with potential pharmacological properties. This method highlights the versatility and utility of 1,2,4-triazole compounds in synthesizing new molecules with varied biological activities (Krauze et al., 2005).

特性

IUPAC Name |

5-[(3,4-difluorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)11-6-7-12(19)13(20)10-11/h6-7,10,15,25H,2-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLSRYIFXYLPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCCCC4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2389596.png)

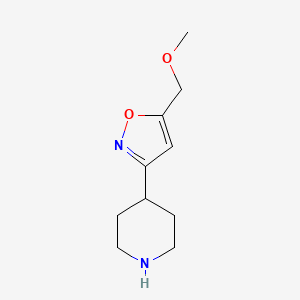

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)

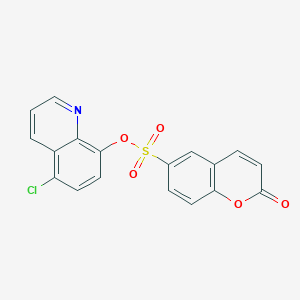

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)

![Methyl 4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2389602.png)

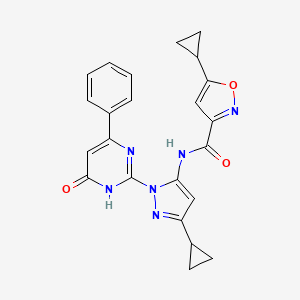

![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)

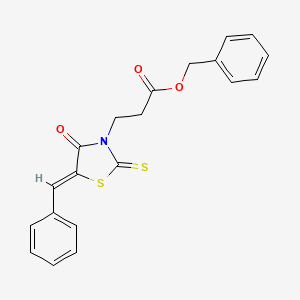

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)